molecular formula C8H9NO3 B1311057 (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid CAS No. 773129-55-8

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Cat. No. B1311057
CAS RN: 773129-55-8
M. Wt: 167.16 g/mol
InChI Key: BDTVMGBOXLTXBK-ONEGZZNKSA-N
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Description

“(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid” is an isoxazole derivative. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . The InChI code is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .


Physical And Chemical Properties Analysis

The compound “(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid” has a molecular weight of 167.16 g/mol . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Hydrogels and Polymer Modification

  • Polymer Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, exhibit increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Organic Sensitizers for Solar Cells

  • Organic Sensitizers in Solar Cells : Novel organic sensitizers, including those with cyanoacrylic acid groups, show high efficiency in converting incident photons to current when anchored onto TiO2 film, underscoring their potential in solar cell applications (Kim et al., 2006).

Stereoselective Synthesis

  • Stereoselective Synthesis in Chemistry : The stereoselective synthesis of various amines, including (2E) 3-amino-2-(1H-benzimidazol-2-yl)acrylate, demonstrates the application of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in creating specific molecular structures for chemical research (Brugidou et al., 1999).

Polymerization and Material Science

  • Intermacromolecular Complex Formation : The study of hydrogen-bonded complexes of poly(acrylic acid) highlights the role of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in advanced material science, particularly in creating materials with unique thermal properties (Chen et al., 1988).

Antimicrobial Activity and Polymer Chemistry

  • Antimicrobial Polymers : Novel acrylate monomers and their polymers exhibit moderate to good antibacterial and antifungal activities, demonstrating the potential of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in creating antimicrobial materials (Saraei et al., 2016).

Photoreactivity in Chemistry

  • Photoreactivity Studies : The photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids showcases the significance of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in photochemical studies, particularly in orienting C═C bonds (Kole et al., 2012).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVMGBOXLTXBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

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